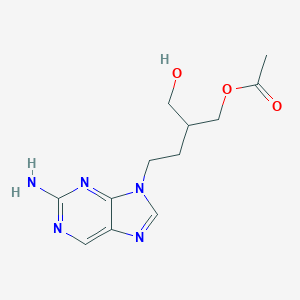

Desacetyl Famciclovir

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O3/c1-8(19)20-6-9(5-18)2-3-17-7-15-10-4-14-12(13)16-11(10)17/h4,7,9,18H,2-3,5-6H2,1H3,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMGIMAEASXOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434620 | |

| Record name | Desacetyl Famciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104227-88-5 | |

| Record name | 2-[2-(2-Amino-9H-purin-9-yl)ethyl]-3-hydroxypropyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104227-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-(2-(2-amino-9H-purin-9-yl)ethyl)-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104227885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desacetyl Famciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-PROPANEDIOL, 2-(2-(2-AMINO-9H-PURIN-9-YL)ETHYL)-, 1-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE5144EK4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Metabolism of Desacetyl Famciclovir: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of Desacetyl Famciclovir, an essential intermediate in the bioactivation of the antiviral prodrug, Famciclovir. The document details the primary metabolic pathway, enzymatic kinetics, and established experimental protocols for studying this conversion.

Introduction: The Role of this compound in Bioactivation

Famciclovir is an orally administered prodrug designed to improve the bioavailability of the active antiviral agent, penciclovir.[1][2] Following oral administration, famciclovir undergoes rapid and extensive first-pass metabolism to achieve clinically effective concentrations of penciclovir.[3][4] This bioactivation is a two-step process in which this compound (also known as BRL 42359 or 6-deoxypenciclovir) serves as the critical penultimate metabolite.[1][3][5] The focus of this guide is the second, rate-determining step: the in vitro enzymatic conversion of this compound to penciclovir.

Metabolic Pathway and Enzymology

The conversion of this compound to the active penciclovir is an oxidation reaction.[1][5] This process is primarily localized in the liver.

2.1 Key Enzyme: Aldehyde Oxidase

Numerous in vitro studies using human liver fractions have definitively identified aldehyde oxidase (AOX) as the principal enzyme responsible for the oxidation of this compound at the 6-position of the purine ring to form penciclovir.[1][5][6] Aldehyde oxidase is a cytosolic enzyme, which is a critical consideration for the design of in vitro experiments.[1][2][5] The reaction proceeds without the need for cofactors like NADPH.[1][5][7]

2.2 Exclusion of Other Enzymes

While xanthine oxidase is another molybdenum hydroxylase capable of similar reactions, inhibitor studies have confirmed that it does not play a significant role in the conversion of this compound to penciclovir in humans.[1][5] Similarly, cytochrome P450 enzymes, located in the microsomal fraction, are not involved in this specific oxidation step.[7][8]

2.3 Minor Metabolites

In addition to penciclovir (the 6-oxo metabolite), smaller quantities of other oxidation products, such as 8-oxo and 6,8-dioxo-metabolites, have been observed in vitro.[6][9]

Quantitative Data: Enzyme Kinetics and Inhibition

The following tables summarize the key quantitative parameters for the in vitro metabolism of this compound.

Table 1: Michaelis-Menten Kinetics of this compound Oxidation

This table presents the kinetic constants for the conversion of this compound (BRL 42359) to penciclovir in human liver cytosol.

| Parameter | Value | In Vitro System |

| KM | 115 µM (± 23) | Human Liver Cytosol |

| Data sourced from reference[5]. |

Table 2: Inhibition of this compound Oxidation

This table shows the inhibitory effects of specific enzyme inhibitors on the conversion of this compound (4 µM) to penciclovir, confirming the primary role of aldehyde oxidase.[5]

| Inhibitor | Target Enzyme | IC50 | Result |

| Menadione | Aldehyde Oxidase | 7 µM | Extensive Inhibition |

| Isovanillin | Aldehyde Oxidase | 15 µM | Extensive Inhibition |

| Allopurinol | Xanthine Oxidase | Not Applicable | No Significant Inhibition |

| Data sourced from reference[5]. |

Experimental Protocols

The following protocols provide a framework for conducting in vitro studies on the metabolism of this compound.

4.1 Protocol: Determining Metabolic Kinetics in Human Liver Cytosol

Objective: To determine the kinetic parameters (KM and Vmax) of the conversion of this compound to penciclovir.

Materials:

-

Human liver cytosol (commercially available).[1]

-

This compound (BRL 42359).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Reaction termination solvent (e.g., cold acetonitrile or methanol).

-

Analytical standards for this compound and penciclovir.

-

Incubator/water bath capable of maintaining 37°C.

-

Centrifuge.

-

HPLC-UV or LC-MS/MS system for analysis.[1]

Methodology:

-

Preparation of Reagents:

-

Incubation Procedure:

-

In microcentrifuge tubes, combine the phosphate buffer and human liver cytosol (final protein concentration typically 0.5-2 mg/mL).[1]

-

Pre-incubate the mixture at 37°C for approximately 5 minutes.[1]

-

Initiate the metabolic reaction by adding the this compound working solution to each tube.

-

Note: This reaction does not require NADPH or other cofactors.[1][5][7]

-

Incubate the samples at 37°C with gentle agitation for a predetermined linear time period (e.g., 0, 15, 30, 60 minutes).[1]

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction by adding an excess (e.g., 2 volumes) of cold termination solvent (e.g., acetonitrile) to precipitate the protein.[1]

-

Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated protein.[1]

-

Transfer the supernatant to a new set of tubes.

-

Evaporate the supernatant to dryness, for example, under a stream of nitrogen.[1]

-

Reconstitute the residue in the mobile phase used for the analytical method.[1]

-

-

Analysis:

-

Analyze the samples for the formation of penciclovir using a validated HPLC-UV or LC-MS/MS method.

-

Calculate the rate of penciclovir formation at each substrate concentration.

-

Determine KM and Vmax by fitting the data to the Michaelis-Menten equation using appropriate software.

-

4.2 Protocol: Enzyme Inhibition Study

Objective: To confirm the identity of the enzyme responsible for this compound metabolism using selective inhibitors.

Methodology:

-

Follow the procedure outlined in Protocol 4.1, using a single, non-saturating concentration of this compound (e.g., a concentration close to the KM or reflecting physiological levels, such as 4 µM).[5]

-

Prepare parallel sets of incubations. In addition to the control (no inhibitor), include sets with known inhibitors:

-

Pre-incubate the cytosol-buffer mixture with the inhibitor for a short period (e.g., 5-10 minutes) before adding the substrate to initiate the reaction.

-

Terminate, process, and analyze the samples as described previously.

-

Compare the rate of penciclovir formation in the presence of each inhibitor to the control to determine the percent inhibition.

Conclusion

This compound is an obligatory intermediate in the metabolic activation of famciclovir.[3] Its conversion to the active antiviral agent, penciclovir, is efficiently catalyzed in vitro by the cytosolic enzyme aldehyde oxidase.[5][6] This specific metabolic step can be reliably characterized using human liver cytosol, which provides a robust and predictive model for the in vivo pathway.[1] Understanding the kinetics and enzymatic basis of this conversion is crucial for drug development, enabling accurate prediction of drug-drug interactions and metabolic clearance pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. This compound | 104227-88-5 | Benchchem [benchchem.com]

- 4. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence that famciclovir (BRL 42810) and its associated metabolites do not inhibit the 6 beta-hydroxylation of testosterone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Enzymatic Bridge: A Technical Guide to the Conversion of Desacetyl Famciclovir to Penciclovir

For Immediate Release

This technical guide provides an in-depth exploration of the enzymatic conversion of desacetyl famciclovir to the active antiviral agent, penciclovir. Designed for researchers, scientists, and drug development professionals, this document details the core biochemical processes, experimental methodologies, and quantitative data underpinning this critical step in the activation of the prodrug famciclovir.

Introduction

Famciclovir is an orally administered prodrug that is extensively metabolized to the potent antiviral compound, penciclovir, which is active against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[1] The conversion of famciclovir to penciclovir is a two-step process. The initial de-acetylation to this compound (also known as 6-deoxypenciclovir or BRL 42359) is followed by a crucial oxidation step to yield penciclovir.[2][3] This document focuses on the latter enzymatic conversion, a key determinant of the bioavailability and efficacy of penciclovir.

The Core Enzymatic Conversion

The transformation of this compound to penciclovir is primarily catalyzed by the cytosolic enzyme, aldehyde oxidase, located in the liver.[2][4] This oxidation reaction occurs at the 6-position of the purine ring.[3] Studies utilizing specific enzyme inhibitors have demonstrated that xanthine oxidase does not play a significant role in this metabolic pathway in humans.[2][4]

The reaction follows Michaelis-Menten kinetics, and the efficiency of this conversion is a critical factor in achieving therapeutic concentrations of penciclovir.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the enzymatic conversion of this compound to penciclovir in human liver cytosol.

| Parameter | Value | Enzyme Source | Reference |

| Michaelis-Menten Constant (KM) | 115 ± 23 µM | Human Liver Cytosol | [4] |

| Aldehyde Oxidase Inhibitor IC50 (Menadione) | 7 µM | Human Liver Cytosol | [4] |

| Aldehyde Oxidase Inhibitor IC50 (Isovanillin) | 15 µM | Human Liver Cytosol | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic conversion of this compound to penciclovir.

Preparation of Human Liver Cytosol

Human liver cytosol is the primary source of aldehyde oxidase for in vitro studies.[3]

Materials:

-

Frozen human liver tissue

-

S9 homogenization solution (e.g., 50 mM Tris-HCl buffer, pH 7.4, with 150 mM KCl and 2 mM EDTA)[5]

-

Potter-Elvehjem tissue homogenizer[5]

-

Refrigerated centrifuge

-

Ultracentrifuge

Protocol:

-

Thaw frozen human liver tissue on ice.

-

Mince the tissue and homogenize in ice-cold S9 homogenization solution (typically 4 mL of buffer per gram of tissue).[6]

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cellular debris.[5]

-

Carefully collect the supernatant (S9 fraction).

-

To obtain the cytosolic fraction, ultracentrifuge the S9 fraction at 105,000 x g for 60 minutes at 4°C.[7]

-

The resulting supernatant is the cytosolic fraction, which should be stored at -80°C until use.

-

Determine the protein concentration of the cytosol using a standard method such as the bicinchoninic acid (BCA) assay.[5]

In Vitro Enzymatic Conversion Assay

This assay measures the conversion of this compound to penciclovir by aldehyde oxidase in human liver cytosol.

Materials:

-

Human liver cytosol

-

This compound (BRL 42359) stock solution

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Methanol or other suitable organic solvent for quenching the reaction

-

Incubator or water bath set to 37°C

Protocol:

-

Prepare a reaction mixture containing phosphate buffer and human liver cytosol in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound to the desired final concentration (e.g., ranging from below to above the KM of 115 µM).

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant for the concentrations of this compound and penciclovir using HPLC or LC-MS/MS.

HPLC-UV Analysis of this compound and Penciclovir

This method allows for the separation and quantification of the substrate and product.[8][9]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

Chromatographic Conditions:

-

Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.1, or 20 mM potassium dihydrogen phosphate, pH 3.5) and an organic modifier like methanol or acetonitrile.[8][9] An isocratic elution is often suitable.

-

Flow Rate: Approximately 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection Wavelength: UV detection at approximately 254 nm.[9]

-

Injection Volume: 20 µL.

Sample Preparation:

-

Prepare calibration standards of this compound and penciclovir in the mobile phase.

-

For samples from the in vitro conversion assay, the supernatant after protein precipitation can be directly injected or further diluted with the mobile phase if necessary.[10]

Visualizations

The following diagrams illustrate the metabolic pathway and a typical experimental workflow.

Caption: Metabolic activation of famciclovir.

Caption: Experimental workflow for in vitro conversion.

Conclusion

The enzymatic conversion of this compound to penciclovir by aldehyde oxidase is a well-defined and critical step in the bioactivation of famciclovir. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in the field of antiviral drug metabolism. Understanding the kinetics and the enzymes involved is paramount for predicting drug-drug interactions and for the development of future antiviral prodrugs.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Enzyme Kinetics, Pharmacokinetics, and Inhibition of Aldehyde Oxidase | Springer Nature Experiments [experiments.springernature.com]

- 4. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Crucial Role of Aldehyde Oxidase in the Bioactivation of Desacetyl-Famciclovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famciclovir, a prodrug of the potent antiviral agent penciclovir, undergoes a critical two-step metabolic conversion to exert its therapeutic effect. The final and rate-limiting step in this bioactivation cascade is the oxidation of its intermediate metabolite, desacetyl-famciclovir (also known as 6-deoxypenciclovir or BRL 42359), to penciclovir. This transformation is catalyzed by the cytosolic enzyme aldehyde oxidase (AO). Understanding the intricacies of this metabolic process is paramount for drug development professionals, as AO exhibits significant inter-species variability and its activity can influence the pharmacokinetic profile and therapeutic efficacy of famciclovir. This technical guide provides an in-depth exploration of the role of aldehyde oxidase in desacetyl-famciclovir metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction: The Metabolic Journey of Famciclovir

Famciclovir was developed as a prodrug to enhance the oral bioavailability of penciclovir, which is poorly absorbed when administered directly.[1] Following oral administration, famciclovir is well-absorbed and undergoes rapid and extensive first-pass metabolism.[1][2] The metabolic pathway involves two primary enzymatic steps:

-

De-acetylation: The initial step is the hydrolysis of the two acetyl groups from the famciclovir molecule, primarily mediated by esterases, to form the intermediate metabolite, desacetyl-famciclovir.[2][3]

-

Oxidation: Subsequently, desacetyl-famciclovir is oxidized at the 6-position of the purine ring. This critical oxidation step is catalyzed by aldehyde oxidase, yielding the pharmacologically active antiviral agent, penciclovir.[2][4]

It has been demonstrated that xanthine oxidase, another molybdenum-containing enzyme, does not play a significant role in this conversion in humans.[4][5] Once formed, penciclovir is taken up by virus-infected cells and phosphorylated by viral thymidine kinase to its active triphosphate form, which then inhibits viral DNA polymerase, halting viral replication.[2][6]

Quantitative Analysis of Desacetyl-Famciclovir Metabolism by Aldehyde Oxidase

The efficiency of the conversion of desacetyl-famciclovir to penciclovir by aldehyde oxidase has been quantified in several in vitro studies. These data are crucial for predicting the in vivo pharmacokinetic behavior of famciclovir.

| Parameter | Value | Species/System | Reference |

| Michaelis-Menten Constant (KM) | 115 µM (± 23) | Human Liver Cytosol | [4] |

Table 1: Kinetic Parameters for the Oxidation of Desacetyl-Famciclovir by Aldehyde Oxidase. This table summarizes the Michaelis-Menten constant (KM) for the conversion of desacetyl-famciclovir to penciclovir in human liver cytosol.

| Inhibitor | IC50 | Substrate Concentration | Species/System | Reference |

| Menadione | 7 µM | 4 µM Desacetyl-Famciclovir | Human Liver Cytosol | [4] |

| Isovanillin | 15 µM | 4 µM Desacetyl-Famciclovir | Human Liver Cytosol | [4] |

| Allopurinol | No significant inhibition | 4 µM Desacetyl-Famciclovir | Human Liver Cytosol | [4] |

Table 2: Inhibition of Desacetyl-Famciclovir Oxidation in Human Liver Cytosol. This table presents the half-maximal inhibitory concentration (IC50) values for known inhibitors of aldehyde oxidase and xanthine oxidase. The lack of inhibition by allopurinol, a potent xanthine oxidase inhibitor, further confirms the primary role of aldehyde oxidase in this metabolic step.

Signaling Pathways and Experimental Workflows

To visually represent the metabolic conversion of famciclovir and the experimental procedures used to study this process, the following diagrams have been generated using the DOT language.

Caption: Metabolic activation of famciclovir to penciclovir.

References

- 1. Desacetyl Famciclovir | 104227-88-5 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir [ouci.dntb.gov.ua]

- 4. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Desacetyl-Famciclovir: A Transient Intermediate in the Metabolic Activation of Famciclovir

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Famciclovir is an orally administered prodrug that is extensively metabolized to the active antiviral compound, penciclovir, which is effective against herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV). The conversion of famciclovir to penciclovir is a rapid and efficient two-step metabolic process that is critical for its therapeutic efficacy. This technical guide provides a detailed overview of desacetyl-famciclovir, a key transient metabolite in this activation pathway. We will delve into the metabolic cascade, present quantitative pharmacokinetic data, detail relevant experimental protocols, and provide visual representations of the key processes.

Metabolic Pathway of Famciclovir

Following oral administration, famciclovir undergoes extensive first-pass metabolism, primarily in the intestine and liver, to form penciclovir.[1][2] This bioactivation involves two main enzymatic steps:

-

Deacetylation: The initial step is the hydrolysis of the two acetyl groups from the famciclovir molecule. This reaction is catalyzed by esterase enzymes.[1] The complete removal of both acetyl groups results in the formation of 6-deoxypenciclovir (also known by its research code, BRL 42359).[1][3] The mono-deacetylated intermediate is referred to as desacetyl-famciclovir. While transient and not routinely measured in plasma, it is a crucial step in the metabolic cascade.[4]

-

Oxidation: Subsequently, 6-deoxypenciclovir is oxidized at the 6-position of the purine ring.[1] This reaction is catalyzed by aldehyde oxidase, a cytosolic enzyme, to yield the active antiviral agent, penciclovir.[1][3] It has been demonstrated that xanthine oxidase does not play a significant role in this conversion.[3]

Once formed, penciclovir is taken up by virus-infected cells and is phosphorylated by viral thymidine kinase to its active triphosphate form.[1][5] Penciclovir triphosphate then inhibits viral DNA polymerase, thereby halting viral replication.[5]

Metabolic Pathway Diagram

Quantitative Data

Due to its transient nature, pharmacokinetic data for desacetyl-famciclovir is limited. However, extensive data is available for its successor, 6-deoxypenciclovir, and the final active metabolite, penciclovir. The following tables summarize key pharmacokinetic parameters in humans.

Table 1: Pharmacokinetic Parameters of Penciclovir and 6-Deoxypenciclovir in Healthy Human Subjects Following a Single Oral 500 mg Dose of Famciclovir

| Parameter | Penciclovir | 6-Deoxypenciclovir (BRL 42359) | Reference(s) |

| Cmax (µg/mL) | 3.3 ± 0.7 | 1.0 ± 0.1 | [6] |

| Tmax (hours) | 0.89 ± 0.5 | 0.5 | [6] |

| AUC (µg·h/mL) | Data not consistently reported | Data not consistently reported | |

| Elimination Half-life (t½) (hours) | 2.3 ± 0.4 | Not applicable (transient) | [6] |

Note: Values are presented as mean ± standard deviation where available.

Table 2: Bioavailability and Excretion of Penciclovir Following Oral Famciclovir Administration

| Parameter | Value | Reference(s) |

| Absolute Bioavailability of Penciclovir | 77% | [6] |

| Urinary Excretion (% of dose as penciclovir) | ~60% | [7] |

| Fecal Excretion (% of dose) | ~27% | [8] |

Experimental Protocols

In Vitro Metabolism of 6-Deoxypenciclovir in Human Liver Cytosol

This protocol is designed to determine the kinetics of the conversion of 6-deoxypenciclovir to penciclovir and to identify the role of aldehyde oxidase.[1]

Materials:

-

6-Deoxypenciclovir (BRL 42359)

-

Human liver cytosol (protein concentration typically 0.5-2 mg/mL)

-

Phosphate buffer (pH 7.4)

-

Suitable solvent for 6-deoxypenciclovir (e.g., DMSO)

-

Aldehyde oxidase inhibitors (e.g., menadione, isovanillin)[3]

-

Acetonitrile or other suitable protein precipitation agent

-

Microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

Nitrogen evaporator (optional)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of 6-deoxypenciclovir in a suitable solvent.

-

In a microcentrifuge tube, combine human liver cytosol, phosphate buffer (pH 7.4), and the 6-deoxypenciclovir stock solution. The final substrate concentration should be varied to determine kinetics (e.g., 10-500 µM).[1]

-

-

Incubation:

-

Reaction Termination and Sample Processing:

-

Terminate the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).

-

Vortex the samples and then centrifuge to pellet the precipitated protein.[1]

-

Transfer the supernatant to a new tube.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.[1]

-

-

Analysis:

-

Analyze the formation of penciclovir using a validated LC-MS/MS method.

-

-

Inhibitor Studies:

-

To confirm the role of aldehyde oxidase, perform parallel incubations in the presence of known inhibitors like menadione or isovanillin.[3]

-

Experimental Workflow Diagram

Quantification of 6-Deoxypenciclovir in Human Plasma by LC-MS/MS

This protocol provides a framework for the sensitive and selective quantification of 6-deoxypenciclovir in human plasma samples.[9]

Materials:

-

Human plasma samples

-

6-Deoxypenciclovir analytical standard

-

Internal standard (IS), e.g., Acyclovir[9]

-

Methanol

-

Acetonitrile

-

Formic acid

-

Water (HPLC grade)

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions (1 mg/mL) of 6-deoxypenciclovir and the internal standard in methanol.[9]

-

Prepare serial dilutions of the 6-deoxypenciclovir stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.[9]

-

Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the protein precipitation solvent.

-

-

Sample Preparation:

-

To a small volume of plasma sample (e.g., 50 µL), add the internal standard working solution in a protein precipitation solvent (e.g., acetonitrile with 1% formic acid).[10]

-

Vortex the mixture to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 15,000 x g) for a sufficient time to pellet the precipitated proteins.[10]

-

Transfer the clear supernatant to a new plate or autosampler vials for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a suitable C18 analytical column.

-

Employ a gradient elution with mobile phases typically consisting of an aqueous component with a modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).[9]

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor to product ion transitions for 6-deoxypenciclovir and the internal standard should be optimized. For 6-deoxypenciclovir, a common transition is m/z 236.1 -> 152.1.[9]

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of 6-deoxypenciclovir in the unknown samples by interpolation from the calibration curve.

-

Conclusion

Desacetyl-famciclovir is a fleeting but essential intermediate in the metabolic activation of the prodrug famciclovir to the potent antiviral agent penciclovir. Understanding the kinetics and the enzymatic processes involved in its formation and subsequent conversion is crucial for a comprehensive grasp of famciclovir's pharmacology. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate this metabolic pathway and quantify the key metabolites, thereby supporting further research and development in the field of antiviral therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. GSRS [precision.fda.gov]

- 3. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. benchchem.com [benchchem.com]

- 10. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Desacetyl Famciclovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desacetyl Famciclovir, with the chemical name 9-[4-acetoxy-3-(hydroxymethyl)but-1-yl]-2-aminopurine, is a crucial intermediate in the metabolic activation of the antiviral prodrug Famciclovir. Famciclovir is a diacetyl 6-deoxy analog of Penciclovir, which upon oral administration, undergoes rapid deacetylation and oxidation to form the active antiviral agent, Penciclovir.[1][2][3] This conversion is primarily mediated by esterases and aldehyde oxidase.[4] Understanding the synthesis and characterization of this compound is paramount for impurity profiling, metabolic studies, and the development of robust analytical methods for Famciclovir and its related substances. This technical guide provides an in-depth overview of the synthesis, characterization, and analytical methodologies for this compound.

Physicochemical Properties

This compound is a purine nucleoside analog. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | [4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate | [5] |

| Synonyms | 6-Deoxypenciclovir Acetate, BRL 43594 | [6] |

| CAS Number | 104227-88-5 | [5] |

| Molecular Formula | C₁₂H₁₇N₅O₃ | [5] |

| Molecular Weight | 279.30 g/mol | [5] |

| Exact Mass | 279.13313942 Da | [5] |

| LogP | -0.5 | [5] |

Synthesis of this compound

A direct and optimized synthesis protocol for this compound is not extensively detailed in publicly available literature. However, based on synthetic routes for Famciclovir and its intermediates, a plausible approach involves the selective mono-deacetylation of Famciclovir or the selective acetylation of the diol precursor, 2-[2-(2-amino-9H-purin-9-yl)ethyl]-1,3-propanediol.

Proposed Synthesis Workflow

Caption: Proposed synthetic routes to this compound.

Experimental Protocol: Selective Enzymatic Hydrolysis of Famciclovir (Proposed)

This protocol outlines a proposed method for the synthesis of this compound via the selective enzymatic hydrolysis of Famciclovir. This approach leverages the action of esterases to remove one of the two acetyl groups.

-

Materials:

-

Famciclovir

-

Porcine Liver Esterase (or other suitable esterase)

-

Phosphate buffer (pH 7.4)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve Famciclovir in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO or ethanol) and dilute with phosphate buffer (pH 7.4) to a final concentration of 1-5 mg/mL.

-

Add Porcine Liver Esterase to the solution. The optimal enzyme concentration should be determined empirically, starting with a 1:10 enzyme to substrate ratio by weight.

-

Stir the reaction mixture at 37°C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon significant formation of the mono-deacetylated product and minimal formation of the di-deacetylated product, quench the reaction by adding an excess of a water-immiscible organic solvent, such as ethyl acetate.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of methanol in dichloromethane (e.g., 0-10% methanol).

-

Collect fractions containing the desired product, as identified by TLC or HPLC analysis.

-

Combine the pure fractions and evaporate the solvent to yield this compound.

-

Metabolic Pathway of Famciclovir

This compound is a key intermediate in the metabolic pathway that converts the prodrug Famciclovir into the active antiviral agent, Penciclovir.

Caption: Metabolic conversion of Famciclovir to Penciclovir.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of synthesized this compound. The following sections detail the primary analytical techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from published methods for the analysis of Famciclovir and its impurities.[7][8][9][10][11]

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 6.0) and a suitable organic modifier such as acetonitrile or methanol. A common starting ratio is 75:25 (buffer:organic).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm or 305 nm[7]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₇N₅O₃ | [5] |

| Monoisotopic Mass | 279.1331 Da | [5] |

| [M+H]⁺ | 280.1409 | Calculated |

A study on the fragmentation of Famciclovir degradation products suggests that a compound with m/z 279 (corresponding to this compound) under alkali conditions fragments to ions at m/z 207 (loss of C₄H₁₀O) and m/z 135.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. A study utilizing isotopically labeled Famciclovir has demonstrated the utility of ¹³C NMR in distinguishing between monoacetylated intermediates.[13] While a complete, assigned spectrum is not publicly available, the expected chemical shifts can be predicted based on the structure.

-

¹H NMR: The spectrum is expected to show signals corresponding to the purine ring protons, the protons of the butyl side chain, the methylene protons adjacent to the acetate and hydroxyl groups, and the methyl protons of the acetate group.

-

¹³C NMR: The spectrum should display 12 distinct signals corresponding to the carbon atoms in the molecule, including those of the purine ring, the butyl side chain, the carbonyl and methyl groups of the acetate moiety, and the methylene carbons bearing the ester and alcohol functionalities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to identify the functional groups present in this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | 3500-3200 (broad) |

| N-H (amine) | 3500-3300 |

| C-H (alkane) | 3000-2850 |

| C=O (ester) | ~1735 |

| C=N, C=C (aromatic) | 1650-1450 |

| C-O (ester, alcohol) | 1300-1000 |

Experimental Workflow for Characterization

References

- 1. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | 104227-88-5 | Benchchem [benchchem.com]

- 4. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C12H17N5O3 | CID 10039252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, CasNo.104227-88-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

- 11. researchgate.net [researchgate.net]

- 12. impactfactor.org [impactfactor.org]

- 13. Use of isotopically chiral [4'-13C]famciclovir and 13C NMR to identify the chiral monoacetylated intermediates in the conversion of famciclovir to penciclovir by human intestinal wall extract - PubMed [pubmed.ncbi.nlm.nih.gov]

Desacetyl Famciclovir: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Desacetyl Famciclovir is a key intermediate in the metabolic activation of the antiviral prodrug Famciclovir. Understanding its chemical structure, properties, and role in the metabolic pathway is crucial for the development and analysis of Famciclovir and related compounds. This document provides a comprehensive technical guide on this compound.

Chemical Structure and Identifiers

This compound, with the CAS number 104227-88-5, is a purine nucleoside analog.[1][2][3][4][5][6] Its chemical structure consists of a 2-aminopurine base linked to a substituted butyl chain.

IUPAC Name: [4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate[1]

Chemical Formula: C₁₂H₁₇N₅O₃[1][2][3][4][6]

SMILES: CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CO[1]

InChIKey: OUMGIMAEASXOJH-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 279.30 g/mol | [1][2][3] |

| Exact Mass | 279.13313942 Da | [1] |

| Appearance | White to Off-White Solid | [5] |

| Polar Surface Area | 116.15 Ų | [1][6] |

| LogP | -0.5 | [1] |

| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [5] |

Mechanism of Action and Metabolic Pathway

Famciclovir is a prodrug that is inactive in its initial form.[7][8][9] Following oral administration, it undergoes extensive first-pass metabolism to form the active antiviral compound, Penciclovir.[7][8][9] this compound is a crucial intermediate in this metabolic cascade.[7]

The metabolic activation pathway is as follows:

-

Deacetylation: Famciclovir is rapidly deacetylated by esterases in the intestine and liver to form this compound.[7][10]

-

Oxidation: The intermediate, 6-deoxy penciclovir (which is formed from this compound), is then oxidized by aldehyde oxidase, primarily in the liver, to yield Penciclovir.[7][11]

-

Phosphorylation in Infected Cells: Once Penciclovir enters cells infected with a herpes virus, it is selectively phosphorylated by viral thymidine kinase to Penciclovir monophosphate.[7][8] This selective activation in infected cells is a key feature of its mechanism.[8][9]

-

Formation of the Active Triphosphate: Cellular kinases further phosphorylate Penciclovir monophosphate to the active form, Penciclovir triphosphate.[7][8]

-

Inhibition of Viral DNA Polymerase: Penciclovir triphosphate competes with deoxyguanosine triphosphate and inhibits the viral DNA polymerase, thereby halting the replication of viral DNA.[7][8][9]

The following diagram illustrates the metabolic activation of Famciclovir.

Experimental Protocols

Synthesis of Famciclovir and Intermediates

The synthesis of Famciclovir involves several steps, and various methods have been developed to improve efficiency and yield.[12][13][14][15] A general approach involves the alkylation of a purine derivative.

General Synthetic Protocol:

-

Alkylation: A common starting material is 2-amino-6-chloropurine, which is reacted with a suitable alkylating agent, such as triethyl 3-bromopropane-1,1,1-tricarboxylate, in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).[13][14]

-

Decarboxylation and Reduction: The resulting intermediate undergoes decarboxylation and reduction to form the diol backbone.

-

Esterification: The hydroxyl groups are then acetylated, for instance, using acetic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) and a base such as triethylamine in a solvent like dichloromethane.[13]

-

Hydrogenation: The chloro group at the 6-position of the purine ring is removed by catalytic hydrogenation to yield Famciclovir.[14][15]

This compound can be synthesized by modifying the esterification step to selectively acetylate one of the hydroxyl groups or by controlled deacetylation of Famciclovir.

Analytical Method: RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the analysis of Famciclovir and its related substances, including this compound.

Illustrative RP-HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV/Vis detector is used.

-

Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and acetonitrile (e.g., 90:10 v/v) can be used.

-

Flow Rate: A flow rate of 0.5 mL/min is maintained.

-

Detection: UV detection is performed at a wavelength of 222 nm.

-

Sample Preparation: A stock solution of the analyte is prepared in methanol and then diluted with the mobile phase to the desired concentration.

The following diagram outlines a typical workflow for the analysis of this compound by RP-HPLC.

References

- 1. This compound | C12H17N5O3 | CID 10039252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pschemicals.com [pschemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound, CasNo.104227-88-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 7. This compound | 104227-88-5 | Benchchem [benchchem.com]

- 8. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of Famciclovir? [synapse.patsnap.com]

- 10. easpublisher.com [easpublisher.com]

- 11. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. An economical synthesis of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. issplc.com [issplc.com]

- 14. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Intrinsic Antiviral Activity of Desacetyl Famciclovir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famciclovir is an orally administered prodrug that has become a cornerstone in the management of infections caused by herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV). Its efficacy lies in its metabolic conversion to the active antiviral compound, penciclovir. This conversion is a multi-step process that involves the formation of several intermediate metabolites. One of the key, albeit transient, intermediates in this pathway is desacetyl famciclovir. This technical guide provides a comprehensive overview of the intrinsic antiviral activity of this compound, detailing its role as a metabolic intermediary and the subsequent mechanism of action of the active metabolite, penciclovir triphosphate. The document will delve into the metabolic pathway, present quantitative data on antiviral activity, and provide detailed experimental protocols for assessing such activity, aimed at researchers, scientists, and drug development professionals in the field of virology and antiviral therapeutics.

The Metabolic Activation of Famciclovir: A Necessary Transformation

Famciclovir itself is devoid of antiviral properties and requires a two-step biotransformation to yield the pharmacologically active agent, penciclovir.[1] This prodrug strategy was designed to enhance the oral bioavailability of penciclovir, which is poorly absorbed when administered directly.[1]

The metabolic cascade is initiated by the deacetylation of famciclovir, a process that occurs predominantly in the intestinal wall and blood, to form this compound (also known as BRL 42359).[1] This initial step is followed by the oxidation of this compound at the 6-position of the purine ring, a reaction catalyzed by aldehyde oxidase in the liver, to produce penciclovir.[1]

The subsequent antiviral activity is dependent on the intracellular phosphorylation of penciclovir. In virus-infected cells, viral thymidine kinase (TK) efficiently phosphorylates penciclovir to penciclovir monophosphate.[2] Host cell kinases then further phosphorylate the monophosphate to the active triphosphate form, penciclovir triphosphate.[2] This active metabolite is a potent inhibitor of viral DNA polymerase, the enzyme essential for the replication of the viral genome.[1]

References

The Crucial Role of Desacetyl Famciclovir in the Biotransformation of Famciclovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famciclovir, a prodrug of the potent antiviral agent penciclovir, is a cornerstone in the management of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1][2] Its clinical efficacy hinges on its efficient biotransformation to penciclovir, a process in which desacetyl famciclovir emerges as a pivotal, albeit transient, intermediate.[3] This technical guide provides an in-depth exploration of the metabolic cascade from famciclovir to penciclovir, with a core focus on the formation and subsequent conversion of this compound. We will delve into the enzymatic machinery driving this transformation, present key quantitative data, detail relevant experimental protocols, and visualize the metabolic pathway.

Famciclovir itself is the diacetyl 6-deoxy analog of penciclovir and exhibits no intrinsic antiviral activity.[1][4] Its design as a prodrug was a strategic pharmaceutical maneuver to enhance the oral bioavailability of penciclovir, which is poorly absorbed when administered directly.[3][5] Following oral administration, famciclovir undergoes extensive and rapid first-pass metabolism, ensuring high systemic availability of the active compound, penciclovir.[5][6]

The Biotransformation Pathway: A Two-Step Enzymatic Conversion

The conversion of famciclovir to penciclovir is a sequential two-step process primarily occurring in the intestinal wall and liver.[7] This metabolic activation is critical for the drug's therapeutic action.

Step 1: Deacetylation to this compound and 6-deoxypenciclovir

The initial step in famciclovir's activation is the hydrolysis of its two acetyl groups. This reaction is catalyzed by esterase enzymes.[3][8] The removal of one acetyl group results in the formation of monoacetylated penciclovir, also known as this compound (BRL 43594).[3][9] Subsequent deacetylation of the second ester group yields 6-deoxypenciclovir (BRL 42359).[8][10] This initial deacetylation phase is rapid and efficient.[3]

Step 2: Oxidation to Penciclovir

The crucial final step in the formation of the active antiviral agent is the oxidation of 6-deoxypenciclovir at the 6-position of the purine ring.[8][10] This reaction is catalyzed by aldehyde oxidase, a cytosolic enzyme.[2][10][11] It is important to note that xanthine oxidase does not play a significant role in this conversion.[10] The end product of this oxidation is penciclovir, the pharmacologically active nucleoside analog that inhibits viral DNA polymerase.[1][12]

Quantitative Pharmacokinetic and Enzyme Kinetic Data

The efficiency of famciclovir's biotransformation is reflected in its pharmacokinetic profile. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Penciclovir after Oral Administration of Famciclovir in Humans

| Parameter | Value | Reference(s) |

| Bioavailability of Penciclovir | ~77% | [4][5] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 0.9 hours | [4] |

| Elimination Half-life (t½) | 2 - 3 hours | [6][13] |

| Renal Clearance (CLR) | 25 - 30 L/h | [6] |

| Protein Binding | <20% | [14] |

Table 2: Enzyme Kinetics of 6-deoxypenciclovir Oxidation by Human Liver Aldehyde Oxidase

| Parameter | Value | Reference(s) |

| Michaelis-Menten Constant (KM) | 115 µM ± 23 | [10] |

Table 3: Inhibitor Concentrations for the 6-oxidation of 6-deoxypenciclovir

| Inhibitor | IC50 | Target Enzyme | Reference(s) |

| Menadione | 7 µM | Aldehyde Oxidase | [10] |

| Isovanillin | 15 µM | Aldehyde Oxidase | [10] |

| Allopurinol | No significant inhibition | Xanthine Oxidase | [10] |

Experimental Protocols

The elucidation of the famciclovir metabolic pathway has been made possible through a combination of in vitro and in vivo experimental models.

In Vitro Metabolism Studies using Human Liver Cytosol

This model is instrumental in identifying the enzymes responsible for the metabolic conversion and determining their kinetic parameters.[8]

Objective: To characterize the enzymatic conversion of 6-deoxypenciclovir to penciclovir.

Methodology:

-

Preparation of Human Liver Cytosol: Obtain human liver tissue and prepare the cytosolic fraction through differential centrifugation.

-

Incubation: Incubate 6-deoxypenciclovir with the human liver cytosol preparation at 37°C in a suitable buffer system. No cofactors are required for the aldehyde oxidase-mediated reaction.[10]

-

Sample Preparation for Analysis:

-

Terminate the reaction by adding a protein precipitating agent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.[8]

-

-

Analytical Method: Analyze the formation of penciclovir using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometric (LC-MS/MS) detection.[8]

-

Inhibitor Studies: To confirm the role of aldehyde oxidase, perform parallel incubations in the presence of known inhibitors like menadione or isovanillin. A xanthine oxidase inhibitor, such as allopurinol, should be used as a negative control to demonstrate the lack of involvement of this enzyme.[8][10]

In Vivo Pharmacokinetic Studies in Animal Models

Rats and dogs are commonly used preclinical species for pharmacokinetic studies to determine the plasma concentrations of famciclovir metabolites and assess the bioavailability of penciclovir.[8]

Objective: To determine the plasma concentration-time profiles of penciclovir and 6-deoxypenciclovir following oral administration of famciclovir.

Methodology:

-

Animal Dosing: Administer a single oral dose of famciclovir to the selected animal model (e.g., Sprague-Dawley rats at 40 mg/kg) via gavage.[8]

-

Blood Sampling: Collect blood samples at predetermined time points post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[8]

-

Sample Analysis: Analyze the plasma concentrations of penciclovir and 6-deoxypenciclovir using a validated LC-MS/MS method.[8][15]

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) using appropriate software.[8]

Visualizing the Biotransformation and Experimental Workflow

To further clarify the processes described, the following diagrams illustrate the metabolic pathway of famciclovir and a typical experimental workflow for its study.

Caption: Metabolic pathway of famciclovir to penciclovir.

Caption: Experimental workflow for studying famciclovir metabolism.

Conclusion

The biotransformation of famciclovir is a highly efficient process that relies on the sequential action of esterases and aldehyde oxidase. This compound and 6-deoxypenciclovir are key intermediates in this pathway, leading to the formation of the active antiviral agent, penciclovir. A thorough understanding of this metabolic cascade, supported by robust in vitro and in vivo experimental models, is crucial for the continued development and optimization of antiviral prodrug strategies. The quantitative data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development.

References

- 1. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 104227-88-5 | Benchchem [benchchem.com]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estimates of the pharmacokinetics of famciclovir and its active metabolite penciclovir in young Asian elephants (Elephas maximus) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C12H17N5O3 | CID 10039252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Famciclovir? [synapse.patsnap.com]

- 13. Famciclovir | Johns Hopkins ABX Guide [hopkinsguides.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Single-Dose Pharmacokinetics of Famciclovir in Infants and Population Pharmacokinetic Analysis in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Desacetyl Famciclovir Analytical Standard for HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetyl Famciclovir, with the CAS number 104227-88-5, is a key metabolite of the antiviral prodrug Famciclovir.[1][2] Famciclovir is orally administered and undergoes rapid biotransformation to the active antiviral compound, Penciclovir.[3] This conversion involves a de-acetylation step to form this compound as an intermediate.[4][5] Accurate quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control during the manufacturing of Famciclovir. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of the this compound analytical standard is fundamental for method development.

| Property | Value | Source |

| Chemical Name | [4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate | [6] |

| Synonyms | 6-Deoxypenciclovir Acetate, BRL 43594 | [2][6] |

| CAS Number | 104227-88-5 | [1][7] |

| Molecular Formula | C12H17N5O3 | [1][6] |

| Molecular Weight | 279.30 g/mol | [1][6] |

| Appearance | White to Off-White Solid | [2] |

| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [2] |

Metabolic Pathway of Famciclovir

Famciclovir is a prodrug that is metabolized to the active antiviral agent, Penciclovir. This metabolic activation is a two-step process. Initially, Famciclovir is deacetylated by esterases to form this compound. Subsequently, aldehyde oxidase oxidizes this compound to Penciclovir.[4][5]

Caption: Metabolic activation of Famciclovir to Penciclovir.

HPLC Method Protocol

This protocol is a recommended starting point for the HPLC analysis of this compound. Method validation and optimization are essential for specific applications.

Instrumentation and Chromatographic Conditions

High-performance liquid chromatography is the predominant technique for the quantification of this compound.[3] A reverse-phase HPLC (RP-HPLC) method is generally employed.

| Parameter | Recommended Conditions |

| HPLC System | Quaternary pump, UV-Vis Detector, Autosampler, Column Oven |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.02M Phosphate Buffer (pH adjusted to 3.0-4.5) |

| Mobile Phase Ratio | 25:75 (v/v) (May require optimization) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm or 305 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 25°C |

Note: The mobile phase composition and pH are critical parameters that may need adjustment to achieve optimal separation and peak shape. Wavelength selection should be based on the UV absorbance spectrum of this compound.

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of this compound analytical standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions (10-100 µg/mL):

-

Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve.

Sample Preparation: The sample preparation method will vary depending on the matrix (e.g., bulk drug, plasma, tissue homogenates). A generic solid-phase extraction or protein precipitation protocol may be necessary for biological samples.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound by HPLC.

Caption: HPLC analysis workflow for this compound.

Method Validation Parameters

For reliable and accurate results, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8] |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8] |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8] |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

Conclusion

This application note provides a comprehensive overview and a starting protocol for the analysis of the this compound analytical standard using HPLC. The provided methodologies and diagrams serve as a valuable resource for researchers and professionals in drug development and quality control. Adherence to good laboratory practices and thorough method validation will ensure the generation of accurate and reproducible data.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C12H17N5O3 | CID 10039252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, CasNo.104227-88-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 8. researchgate.net [researchgate.net]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Desacetyl Famciclovir (Penciclovir) in Human Plasma

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalysis.

Introduction

Famciclovir is an orally administered prodrug that is rapidly converted in the body to its active antiviral agent, penciclovir (desacetyl famciclovir).[1][2][3] This conversion occurs through extensive first-pass metabolism in the intestine and liver.[3] Penciclovir is a synthetic guanosine analogue that exhibits potent antiviral activity against various herpesviruses.[4] Accurate quantification of penciclovir in biological matrices like plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and clinical research.[4][5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering high selectivity, sensitivity, and throughput.[4] This application note details a validated LC-MS/MS method for the reliable determination of penciclovir in human plasma, suitable for regulated bioanalysis.

Metabolic Conversion of Famciclovir

Famciclovir itself is inactive and requires a two-step metabolic process to become the active penciclovir.[6] The primary metabolic route involves de-acetylation to an intermediate, 6-Deoxypenciclovir, followed by oxidation at the 6-position of the purine ring by the enzyme aldehyde oxidase to form penciclovir.[6][7]

Experimental Protocols

This protocol provides a framework for the quantification of penciclovir in human plasma. Optimization may be required for specific instrumentation.

Materials and Reagents

-

Analytes: Penciclovir and a suitable internal standard (IS), such as Penciclovir-d4 (stable isotope-labeled) or Acyclovir.[4][5]

-

Solvents: HPLC-grade or LC-MS grade methanol and acetonitrile.[4]

-

Acids/Buffers: Formic acid and ammonium acetate.[4]

-

Water: Ultrapure water (18.2 MΩ·cm).

-

Matrix: Drug-free, anticoagulated (e.g., K2-EDTA) human plasma.[4]

Instrumentation

A validated LC-MS/MS system, such as an Acquity UPLC system coupled to a XEVO TQ-S micro triple quadrupole mass spectrometer (Waters) or equivalent, with an electrospray ionization (ESI) source is required.[8]

Sample Preparation: Protein Precipitation

The protein precipitation method is a rapid and effective technique for sample cleanup.[4][8]

-

Thaw frozen human plasma samples and standards at room temperature.

-

Aliquot 50 µL of each plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 150 µL of the internal standard spiking solution (prepared in methanol with 1% formic acid).[8]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 15,000 x g for 5 minutes at 10°C to pellet the precipitated proteins.[4][8]

-

Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.[8]

-

Dilute the supernatant with 100 µL of 1% formic acid in water and mix.[4][8]

-

The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The following chromatographic conditions are recommended for the separation of penciclovir.

| Parameter | Condition |

| Column | C18 or Biphenyl Column (e.g., Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm)[5][8] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min[5] |

| Gradient | Start at 5% B, linear gradient to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and equilibrate. |

| Injection Volume | 5 µL |

| Column Temp. | 40°C[8] |

| Run Time | ~3 minutes[9] |

Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

| Parameter | Penciclovir | Penciclovir-d4 (IS) |

| Ionization Mode | ESI+ | ESI+ |

| Q1 Mass (m/z) | 254.1 | 258.1 |

| Q3 Mass (m/z) | 152.1 | 156.1 |

| Dwell Time (s) | 0.1 | 0.1 |

| Cone Voltage (V) | Optimize for specific instrument | Optimize for specific instrument |

| Collision Energy (eV) | Optimize for specific instrument | Optimize for specific instrument |

Experimental and Bioanalytical Workflow

The overall workflow from sample receipt to final data reporting involves several key stages, ensuring data integrity and compliance with regulatory standards.

Method Validation Summary

The analytical method was validated according to the FDA guidelines on bioanalytical method validation.[5][10][11][12] Key validation parameters include selectivity, accuracy, precision, recovery, calibration curve performance, and stability.

Calibration Curve and LLOQ

The method was validated over a concentration range of 50 ng/mL to 7000 ng/mL in human plasma.[13] The lower limit of quantification (LLOQ) was established at 52.55 ng/mL.[5]

Accuracy and Precision

Intra-day and inter-day precision and accuracy were evaluated using QC samples at low, medium, and high concentrations.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 52.5 | < 6.5% | -4.2% to 5.0% | < 4.2% | -2.5% to 3.8% |

| Low | 150 | < 5.1% | -3.5% to 4.1% | < 3.8% | -1.9% to 2.5% |

| Medium | 1500 | < 4.5% | -2.8% to 3.2% | < 2.5% | -1.1% to 1.7% |

| High | 5000 | < 3.9% | -1.9% to 2.5% | < 1.9% | -0.8% to 1.2% |

| (Data presented are representative based on published literature and FDA guidelines; actual results may vary)[5][9] |

Bioanalytical Method Validation (BMV) Process

The validation process ensures that the analytical method is suitable for its intended purpose. It follows a structured approach as recommended by regulatory agencies like the FDA.[14][15]

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and robust framework for the quantification of penciclovir in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis suitable for large-scale pharmacokinetic studies.[6] The method demonstrates excellent performance in accuracy, precision, and linearity, meeting the stringent requirements of regulatory guidelines for bioanalytical method validation.

References

- 1. What is the mechanism of Famciclovir? [synapse.patsnap.com]

- 2. brainkart.com [brainkart.com]

- 3. UpToDate 2018 [doctorabad.com]

- 4. benchchem.com [benchchem.com]

- 5. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir [ouci.dntb.gov.ua]

- 8. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 12. moh.gov.bw [moh.gov.bw]

- 13. researchgate.net [researchgate.net]

- 14. labs.iqvia.com [labs.iqvia.com]

- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

Application Notes and Protocols for Desacetyl Famciclovir Cell Permeability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famciclovir is an orally administered prodrug that is rapidly converted to the active antiviral compound, penciclovir. This conversion involves a two-step metabolic process, with Desacetyl Famciclovir being a key intermediate metabolite. Understanding the cell permeability of this compound is crucial for a comprehensive pharmacokinetic profile of famciclovir and for ensuring its efficient delivery to the target site.

These application notes provide detailed protocols for two standard in vitro methods to assess the cell permeability of this compound: the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized intestinal epithelial cells, providing insights into both passive and active transport mechanisms.[1][2][3][4] The PAMPA assay is a non-cell-based, high-throughput screen that models passive diffusion across an artificial lipid membrane.[2]

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| This compound | C12H17N5O3 | 279.30 | -0.5 | 2 | 6 |

| Famciclovir | C14H19N5O4 | 321.33 | - | 2 | 7 |

| Penciclovir | C10H15N5O3 | 253.26 | -1.9 | 4 | 6 |

Data sourced from PubChem.[5][6]

Note: A lower LogP value generally indicates lower lipophilicity and potentially lower passive permeability. The molecular weight and hydrogen bond donor/acceptor counts also play significant roles in a compound's ability to cross cell membranes.

Experimental Protocols

Caco-2 Permeability Assay

This protocol is designed to measure the bidirectional permeability of this compound across a Caco-2 cell monolayer, which is a widely used in vitro model for predicting human drug absorption.[1][2][3]

a. Materials and Reagents

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Non-Essential Amino Acids (NEAA)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

HEPES buffer

-

D-Glucose

-

Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

-

Lucifer yellow

-

Propranolol (high permeability control)

-

Atenolol (low permeability control)

-

This compound

-

LC-MS/MS system for analysis

b. Experimental Workflow

Caption: Caco-2 Permeability Assay Workflow

c. Step-by-Step Protocol

-

Cell Culture and Seeding:

-

Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

-

Allow the cells to grow and differentiate for 21-28 days, changing the medium every 2-3 days.

-

-

Monolayer Integrity Check:

-

Before the assay, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an epithelial voltohmmeter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable for the assay.

-